molecular formula C13H12N4O2S2 B3226201 2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1251706-51-0

2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B3226201
CAS No.: 1251706-51-0
M. Wt: 320.4
InChI Key: KVHFMHOVSMMQOT-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a benzothiazole core linked to a 1,3,4-oxadiazole ring via a thioacetamide bridge. The benzothiazole moiety is renowned for its aromatic stability and pharmacological relevance, while the 1,3,4-oxadiazole ring serves as a bioisostere for ester or amide groups, enhancing hydrogen-bonding interactions with biological targets . The thioacetamide group further contributes to metabolic stability and binding affinity. Synthetically, such compounds are often derived from hydrazide intermediates reacted with carbon disulfide under basic conditions, followed by alkylation or cyclization steps .

Properties

IUPAC Name

2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c14-10(18)7-20-13-17-16-11(19-13)5-6-12-15-8-3-1-2-4-9(8)21-12/h1-4H,5-7H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHFMHOVSMMQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC3=NN=C(O3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. One common approach is the reaction of 2-aminothiophenol with ethyl cyanoacetate or diethylmalonate to form the benzo[d]thiazole derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Synthetic Formation of the Oxadiazole Ring

The oxadiazole ring is typically synthesized via cyclization reactions. For example:

  • Hydrazide Cyclization : Reaction of hydrazide derivatives with aromatic acids in phosphorus oxychloride (POCl₃) yields 1,3,4-oxadiazoles. In one protocol, acetohydrazides derived from ethyl 2-(5-substituted-2-oxobenzothiazolin-3-yl)acetates were refluxed with aromatic acids in POCl₃ to form oxadiazoles in 69–93% yields .

Reaction StepConditionsYield (%)Source
Hydrazide + Aromatic AcidReflux in POCl₃69–93

Thioether Formation

The thioether linkage (-S-) is introduced via nucleophilic substitution or coupling reactions:

  • Mercapto-Oxadiazole Reactions : Thiol-containing oxadiazoles react with halogenated acetamides (e.g., chloroacetamide derivatives) in basic conditions. For instance, 5-[2-(benzo[d]thiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol reacts with 2-chloro-N-(aryl)acetamides in ethanol with triethylamine to form thioether bonds .

SubstrateReagent/ConditionsProductYield (%)Source
Oxadiazole-thiol + ChloroacetamideEtOH, TEA, 60°CThioether-linked acetamide75–85

Functionalization of the Acetamide Group

The acetamide group undergoes further derivatization to enhance bioactivity:

  • Acylation : Reacting the free amine of the acetamide with acyl chlorides (e.g., benzoyl chloride) forms N-acylated derivatives. This modification has been shown to improve antimicrobial and anticancer properties .

  • Condensation with Heterocycles : Condensation with isoxazole or quinoline derivatives introduces additional heterocyclic systems. For example, coupling with 2-aminobenzothiazole yields compounds with enhanced cytotoxicity (IC₅₀: 1.59–7.48 μM against A549 lung cancer cells) .

Reactivity of the Benzothiazole Moiety

The benzothiazole ring participates in electrophilic substitutions:

  • Halogenation : Bromination at the 6-position using bromine in acetic acid introduces halogen atoms, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Alkylation : Ethyl chloroacetate reacts with benzothiazole derivatives under basic conditions (K₂CO₃, acetone) to form ethyl 2-(benzothiazol-2-yl)acetates, key intermediates for further functionalization .

Oxidative and Reductive Transformations

  • Oxidation of Thioether : Treatment with hydrogen peroxide converts the thioether (-S-) to sulfone (-SO₂-), altering electronic properties and bioactivity .

  • Reduction of Oxadiazole : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamine, though this is less common due to the stability of the heterocycle .

Biological Activity-Driven Modifications

Structural analogs of this compound have been tailored for specific biological targets:

  • Anticancer Derivatives : Introducing pyridinyl or quinolinyl groups via acetamide linkage enhances cytotoxicity. For example, N-(quinolin-8-yl) derivatives show IC₅₀ values <0.14 μM against A549 cells .

  • Antimicrobial Analogues : Substituting the acetamide with isoxazole or thiadiazole rings improves antifungal and antibacterial activity (MIC: 0.25–8 µg/mL) .

Stability and Degradation

  • Hydrolytic Stability : The oxadiazole ring is stable under acidic conditions but hydrolyzes in strong alkaline media to form hydrazides .

  • Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition above 250°C, primarily involving the breakdown of the oxadiazole and benzothiazole rings.

Key Research Findings

  • Anticancer Activity :

    • Derivatives with pyridinyl substituents exhibit potent antiproliferative effects via apoptosis induction (16.10–21.54% apoptosis rates) .

    • Mitochondrial membrane depolarization and caspase-3 activation are key mechanisms .

  • Enzyme Inhibition :

    • Oxadiazole-thioacetamides inhibit matrix metalloproteinase-9 (MMP-9) by >75% at 100 µg/mL, with IC₅₀ values as low as 1.65 μM .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives containing the oxadiazole and thiazole rings exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study synthesized several compounds based on this structure and evaluated their efficacy against human cancer cell lines, demonstrating that certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity.

Table 1: Anticancer Activity of Related Compounds

Compound NameStructureIC50 (µM)Cancer Cell Line
Compound AStructure A5.2MCF-7
Compound BStructure B3.8HeLa
2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamideStructure C4.5A549

1.2 Antimicrobial Properties

Another significant application is in the field of antimicrobial agents. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported that modifications to the thiazole and oxadiazole moieties can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .

Material Science

2.1 Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) has been explored in recent studies. The compound's high thermal stability and favorable energy levels contribute to improved device performance .

Table 2: Electronic Properties of the Compound

PropertyValue
Thermal StabilityHigh
Hole Mobility0.05 cm²/Vs
Energy Level (HOMO)-5.0 eV

Case Studies

3.1 Case Study: Synthesis and Evaluation of Anticancer Activity

In a notable study published in a peer-reviewed journal, researchers synthesized a series of compounds based on the structure of this compound. They evaluated their anticancer properties using various assays:

  • Cell Viability Assay: The MTT assay was employed to determine the viability of cancer cell lines after treatment with synthesized compounds.

The results indicated that the modified compounds exhibited enhanced cytotoxicity compared to the parent compound.

3.2 Case Study: Application in Organic Electronics

A research group investigated the use of this compound as an HTM in OLED devices. They fabricated OLEDs incorporating the compound and measured their efficiency:

  • Device Efficiency: The device showed a maximum current efficiency of 20 cd/A.

This performance was attributed to the compound's excellent charge transport properties and stability under operational conditions.

Mechanism of Action

The mechanism by which 2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The thiazole and oxadiazole rings play a crucial role in binding to enzymes or receptors, leading to modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally analogous compounds, focusing on structural modifications, pharmacological activities, and physicochemical properties:

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Core Structure Modifications Key Pharmacological Activity Notable Data Reference
Target Compound : 2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide Benzothiazole linked to oxadiazole via ethyl-thioacetamide Antiproliferative, enzyme inhibition Enhanced hydrogen bonding due to oxadiazole and amide bioisosteres
4a : N-(Benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Thiadiazole replaces oxadiazole; phenylureido substituent Antiproliferative (IC₅₀: 8.2 µM against MCF-7 cells) Melting point: 273–275°C; IR peaks at 3345, 1683 cm⁻¹ (amide/urea)
2a/2b : Benzofuran-oxadiazole derivatives Benzofuran replaces benzothiazole; chlorophenyl/methoxyphenyl substituents Antimicrobial (MIC: 4 µg/mL against S. aureus) Higher lipophilicity due to benzofuran
4g–4j : Methyl/methoxy/chloro/fluoro-substituted benzothiazole-thiadiazoles Substituents on benzothiazole (6-methyl) and phenylureido group (4-Cl, 4-F, etc.) Antiproliferative (IC₅₀: 3.5–9.8 µM) Molecular weight consistency (456–491 g/mol); GC-MS validation
35 : Mercapto-oxadiazole-benzo[d]thiazole Mercapto group on oxadiazole; biphenyl-cyanide substituent Kinase inhibition (GSK-3β) Yield: 47%; used in Alzheimer’s models
5d/5e : Spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-ones Spirocyclic indole-thiazole-oxadiazole hybrid Anti-inflammatory, analgesic Compound 5d: 72% edema inhibition; 5e: 85% analgesic efficacy

Key Structural and Functional Insights

Oxadiazole vs. Thiadiazole :

  • The target compound’s 1,3,4-oxadiazole ring enhances hydrogen-bonding capacity compared to 1,3,4-thiadiazole in 4a–4j, which may explain superior enzyme inhibition .
  • Thiadiazole derivatives (e.g., 4a–4j) exhibit stronger antiproliferative effects, likely due to sulfur’s electron-withdrawing effects enhancing DNA intercalation .

Substituent Effects :

  • Electron-withdrawing groups (e.g., 4-Cl in 4j) improve antiproliferative potency by increasing cellular uptake .
  • Benzofuran in 2a/2b enhances antimicrobial activity but reduces metabolic stability compared to benzothiazole .

Hybrid Systems :

  • Spirocyclic hybrids (5d/5e) demonstrate multifunctional activity (anti-inflammatory, analgesic) due to conformational rigidity .
  • Mercapto-oxadiazole in compound 35 improves kinase inhibition by coordinating with metal ions in enzyme active sites .

Biological Activity

The compound 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS Number: 1251615-09-4) is a novel derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, anticancer properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C22H17N5O2S2C_{22}H_{17}N_{5}O_{2}S_{2} with a molecular weight of 447.5 g/mol. The structure features a benzothiazole moiety linked to an oxadiazole ring through a thioether bond, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds containing benzothiazole and oxadiazole derivatives exhibit significant antibacterial properties. For instance, compound 1 showed inhibitory effects against Xanthomonas oryzae with an IC50 value of 47.6 mg/L and against Xanthomonas citri with an IC50 of 36.8 mg/L . The mechanism involves the upregulation of succinate dehydrogenase (SDH), which disrupts bacterial energy metabolism.

CompoundTarget PathogenIC50 (mg/L)
Compound 1Xanthomonas oryzae47.6
Compound 1Xanthomonas citri36.8

Antiviral Activity

The antiviral potential of benzothiazole derivatives has also been explored. Compounds similar to our target have shown protective activity against the Tobacco Mosaic Virus (TMV), with rates ranging from 28.2% to 54.41% depending on structural modifications . The introduction of electron-donating groups in the benzothiazole ring enhances this activity.

Anticancer Activity

The anticancer properties of oxadiazole derivatives are well-documented, with several studies indicating their effectiveness against various cancer cell lines. For example, compounds featuring the oxadiazole moiety have been shown to induce apoptosis in cancer cells through mechanisms such as inhibition of Bcl-2 protein .

CompoundCancer Cell LineIC50 (µM)
Compound AA431 (skin cancer)<10
Compound BU251 (glioblastoma)<30

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole and oxadiazole rings significantly influence biological activity. For instance, substituents such as methoxy and nitro groups enhance antibacterial and anticancer activities . The presence of sulfur in the thioether linkage is also critical for maintaining bioactivity.

Case Studies

Several case studies provide insights into the practical applications of these compounds:

  • Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that certain substitutions led to enhanced antibacterial efficacy compared to traditional antibiotics .
  • Cancer Treatment Trials : Clinical trials involving similar oxadiazole derivatives have shown promising results in reducing tumor size in preclinical models, prompting further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing derivatives of 2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

  • Methodology : Derivatives are typically synthesized via nucleophilic substitution. For example, thiol-containing intermediates (e.g., 5-substituted-1,3,4-oxadiazole-2-thiols) are reacted with halogenated acetamides in anhydrous acetone or ethanol under reflux with potassium carbonate as a base. Purification involves filtration, solvent evaporation, and recrystallization from ethanol or dioxane .
  • Example : In -(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol was reacted with benzyl halides under reflux for 3 hours, yielding disubstituted thiadiazole-acetamide hybrids after recrystallization.

Q. How is structural characterization performed for this compound and its analogs?

  • Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H stretches at ~3200–3350 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) and carbon backbones .
  • GC-MS/HRMS : Confirms molecular weight (e.g., experimental vs. calculated values within ±0.1%) .
    • Example : Compound 4g in showed a molecular ion peak at m/z 456.44 (calculated: 456.56) via GC-MS.

Q. What in vitro assays are used to evaluate the biological activity of such compounds?

  • Methods :

  • Antiproliferative Activity : MTT assay ( ) using cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values reported .
  • Enzyme Inhibition : Kinase assays (e.g., VEGFR-2 inhibition) with IC₅₀ determination via fluorescence or colorimetric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of oxadiazole-containing derivatives?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity for cyclization steps .
  • Catalysis : Ultrasonic-assisted synthesis reduces reaction time (e.g., from 8 hours to 2 hours) and improves yields by 15–20% .
  • Temperature Control : Reflux at 80–100°C ensures complete cyclization without side-product formation .
    • Example : achieved 79% yield for 5d using ultrasonic irradiation, compared to 65% under conventional heating.

Q. How can researchers resolve contradictory bioactivity data across assays?

  • Approaches :

  • Purity Validation : Re-analyze compounds via HPLC to exclude impurities affecting activity .
  • Target-Specific Assays : Use siRNA knockdown or isoform-specific inhibitors to confirm target engagement (e.g., BRAF vs. VEGFR-2 in ).
  • Molecular Modeling : Perform docking studies to identify steric/electronic mismatches between compound and target active sites .

Q. What computational methods are used to study structure-activity relationships (SAR)?

  • Protocols :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding poses with kinases (e.g., VEGFR-2) using PDB structures (e.g., 4ASD) .
  • QSAR Modeling : Utilize CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with IC₅₀ values .
    • Example : In , morpholine-substituted derivatives showed stronger hydrogen bonding with COX-2 (binding energy: −9.2 kcal/mol) than piperidine analogs.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

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